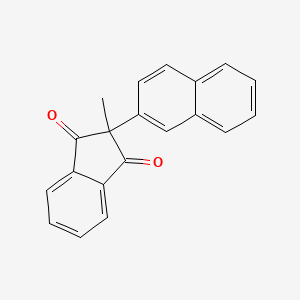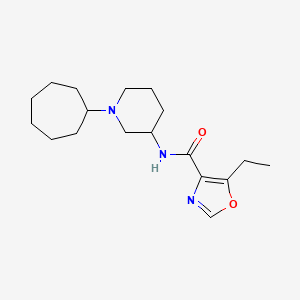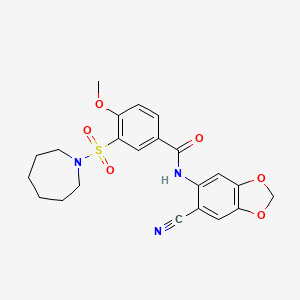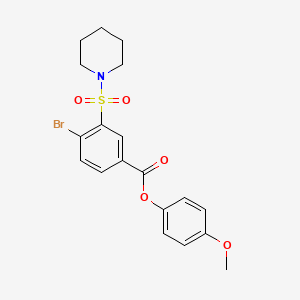
2-methyl-2-(2-naphthyl)-1H-indene-1,3(2H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-methyl-2-(2-naphthyl)-1H-indene-1,3(2H)-dione, commonly known as MENADIONE, is a synthetic compound that belongs to the class of naphthoquinones. It is a yellow crystalline powder that is soluble in organic solvents and insoluble in water. MENADIONE is widely used in scientific research due to its unique chemical properties and potential applications.
作用機序
MENADIONE acts as a cofactor for the enzyme γ-glutamyl carboxylase, which is responsible for the post-translational modification of certain proteins involved in blood coagulation. MENADIONE is converted to its active form, menaquinone-4, which is essential for the carboxylation of glutamic acid residues in these proteins. This carboxylation process is necessary for the proper function of these proteins, including their ability to bind calcium ions and form blood clots.
Biochemical and Physiological Effects:
MENADIONE has been shown to have various biochemical and physiological effects. It has been demonstrated to induce oxidative stress in cells, which can lead to cell death. Additionally, MENADIONE has been shown to alter the expression of various genes involved in cell cycle regulation, apoptosis, and DNA repair. These effects are thought to contribute to MENADIONE's potential anti-cancer properties.
実験室実験の利点と制限
One of the main advantages of using MENADIONE in lab experiments is its ability to mimic the function of vitamin K in blood coagulation. This makes it a useful tool for studying the mechanism of blood coagulation and the role of vitamin K in this process. However, MENADIONE also has limitations, including its potential toxicity and instability in solution. Careful handling and storage are necessary to ensure accurate and reproducible results.
将来の方向性
There are numerous potential future directions for research on MENADIONE. One area of interest is its potential as an anti-cancer agent, as it has been shown to induce apoptosis in cancer cells. Further studies are needed to determine the optimal dosage and delivery method for MENADIONE in cancer treatment. Additionally, MENADIONE's potential as a photosensitizer in photodynamic therapy for skin cancer warrants further investigation. Finally, research on the mechanism of MENADIONE's effects on gene expression and cell cycle regulation may lead to new insights into the development of cancer and other diseases.
合成法
MENADIONE can be synthesized through various methods, including the oxidation of 2-methyl-1,4-naphthoquinone with potassium permanganate, the reaction of 2-methyl-1,4-naphthoquinone with chloroacetic acid, and the condensation of 2-methyl-1,4-naphthoquinone with acetic anhydride. The synthesis method used depends on the desired yield, purity, and application of MENADIONE.
科学的研究の応用
MENADIONE has been extensively studied for its potential applications in various scientific fields. It is commonly used as a vitamin K analog in biochemical research to study the mechanism of blood coagulation. MENADIONE has also been investigated for its potential anti-cancer properties, as it has been shown to induce apoptosis in cancer cells. Furthermore, MENADIONE has been used as a photosensitizer in photodynamic therapy for the treatment of skin cancer.
特性
IUPAC Name |
2-methyl-2-naphthalen-2-ylindene-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14O2/c1-20(15-11-10-13-6-2-3-7-14(13)12-15)18(21)16-8-4-5-9-17(16)19(20)22/h2-12H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBHGYTOIJSDALL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)C2=CC=CC=C2C1=O)C3=CC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2-fluoro-4-biphenylyl)[1-(2-furoyl)-3-piperidinyl]methanone](/img/structure/B6106892.png)

![2-[4-(4-fluorophenyl)-1-piperazinyl]-4-methyl-8-(methylthio)quinoline](/img/structure/B6106901.png)



![[1-(1-azabicyclo[2.2.2]oct-3-yl)-2-piperidinyl]methanol](/img/structure/B6106913.png)
![{1'-[(2E)-2-methyl-2-buten-1-yl]-1,3'-bipiperidin-4-yl}methanol](/img/structure/B6106926.png)
![1-[benzyl(methyl)amino]-3-[5-({[2-(1H-imidazol-1-yl)ethyl]amino}methyl)-2-methoxyphenoxy]-2-propanol](/img/structure/B6106936.png)
![N-[3-(isopropylamino)-3-oxopropyl]-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide](/img/structure/B6106953.png)
![2-{[1-(4-fluorophenyl)-4-hydroxy-5-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}acetamide](/img/structure/B6106960.png)
![2-[4-[(1-methyl-1H-benzimidazol-2-yl)methyl]-1-(2-phenylethyl)-2-piperazinyl]ethanol](/img/structure/B6106961.png)
![N-(2-methoxy-4-{[(2-methylphenoxy)acetyl]amino}phenyl)-2-furamide](/img/structure/B6106975.png)
![5-(2-hydroxyphenyl)-N-[4-(trifluoromethoxy)phenyl]-3-isoxazolecarboxamide](/img/structure/B6106982.png)